Enoxacin

Description

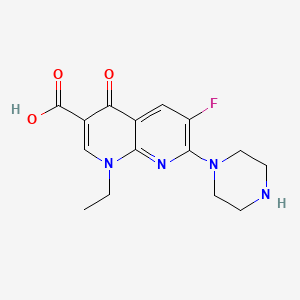

A broad-spectrum 6-fluoronaphthyridinone antibacterial agent (fluoroquinolones) structurally related to nalidixic acid.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for bacterial disease and has 2 investigational indications.

A broad-spectrum 6-fluoronaphthyridinone antibacterial agent that is structurally related to NALIDIXIC ACID.

See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022984 | |

| Record name | Enoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.09e+00 g/L | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74011-58-8 | |

| Record name | Enoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enoxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | enoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-224 °C, 220 - 224 °C | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which enoxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The content delves into the biochemical interactions, quantitative inhibition data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound, like other fluoroquinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases, primarily DNA gyrase (topoisomerase II) and, to a lesser extent in some bacteria, topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of replication.[2]

The fundamental mechanism of this compound's action involves the formation of a stable ternary complex with DNA gyrase and the bacterial DNA.[3][4] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the broken strands.[5] This leads to an accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[2][5]

The interaction is multifaceted, involving both the GyrA and GyrB subunits of the DNA gyrase heterotetramer.[1] The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with key residues in the enzyme, particularly within a region of GyrA known as the quinolone resistance-determining region (QRDR).[1] A crucial aspect of this interaction is the formation of a water-metal ion bridge, often involving a magnesium ion, which connects the fluoroquinolone to amino acid residues in GyrA.[1] Recent studies have also revealed the existence of two distinct binding modes for fluoroquinolones within the gyrase-DNA complex, suggesting a more complex interaction than previously understood.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound and other fluoroquinolones against DNA gyrase and topoisomerase IV has been quantified in numerous studies. The 50% inhibitory concentration (IC50) is a common metric used to assess the efficacy of these compounds. The following tables summarize key quantitative data from the literature.

| Fluoroquinolone | Target Enzyme | Organism | IC50 (µg/mL) | Reference |

| This compound | DNA Gyrase | Escherichia coli | 0.78 | [7] |

| This compound | DNA Gyrase | Micrococcus luteus | - | [7] |

| This compound | Topoisomerase IV | Escherichia coli | - | |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 1.15 | [7] |

| Ciprofloxacin | DNA Gyrase | Neisseria gonorrhoeae (WT) | 0.39 | [8] |

| Ciprofloxacin | Topoisomerase IV | Neisseria gonorrhoeae (WT) | 13.7 | [8] |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [2] |

| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 | [2] |

| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | [2] |

| Sparfloxacin | Topoisomerase IV | Enterococcus faecalis | 19.1 | [2] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [2] |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | [2] |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [2] |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | [2] |

Table 1: Comparative IC50 Values of Fluoroquinolones against DNA Gyrase and Topoisomerase IV.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with DNA gyrase.

Purification of Recombinant DNA Gyrase Subunits

Objective: To obtain pure and active GyrA and GyrB subunits for reconstitution of the DNA gyrase holoenzyme. This protocol is adapted from methods for purifying E. coli and S. haemolyticus gyrase subunits.[9][10][11]

Materials:

-

E. coli expression strain harboring plasmids for GyrA and GyrB subunits.

-

Lysis Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 0.5 mM PMSF, 1 mg/mL lysozyme).

-

TGED Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 10% glycerol).

-

Streptomycin sulfate solution (10% w/v).

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash and Elution buffers for affinity chromatography.

-

Dialysis tubing.

-

SDS-PAGE reagents.

Protocol:

-

Grow the E. coli expression strain to the mid-log phase and induce protein expression.

-

Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Incubate on ice for 30 minutes, then lyse the cells by sonication.

-

Centrifuge the lysate to pellet cellular debris.

-

To the supernatant, slowly add streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids. Stir on ice for 30 minutes and centrifuge.

-

Dialyze the supernatant against TGED buffer.

-

Apply the dialyzed sample to the affinity chromatography column.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the gyrase subunits using Elution Buffer.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Dialyze the purified subunits against a storage buffer and store at -80°C.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified and reconstituted DNA gyrase.

-

Relaxed pBR322 DNA (substrate).

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin).

-

This compound stock solution.

-

Quench Buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue).

-

Agarose gel electrophoresis system.

-

Ethidium bromide or other DNA stain.

Protocol:

-

On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a no-drug control.

-

Initiate the reaction by adding a defined unit of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding Quench Buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

DNA Gyrase Cleavage Assay

Objective: To assess the ability of this compound to stabilize the gyrase-DNA cleavage complex.

Materials:

-

Purified and reconstituted DNA gyrase.

-

Supercoiled pBR322 DNA (substrate).

-

5X Assay Buffer (as for supercoiling assay, but may not require ATP).

-

This compound stock solution.

-

SDS solution (e.g., 10% w/v).

-

Proteinase K solution (e.g., 20 mg/mL).

-

Agarose gel electrophoresis system.

-

Ethidium bromide or other DNA stain.

Protocol:

-

On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

-

Add DNA gyrase and incubate at 37°C for 30-60 minutes.

-

Add SDS to a final concentration of 1% and proteinase K to a final concentration of 100 µg/mL to trap the cleavage complex and digest the protein.

-

Incubate at 37°C for a further 15-30 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental assays.

Caption: Mechanism of this compound-induced bacterial cell death.

Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Caption: Experimental workflow for DNA gyrase cleavage assay.

References

- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DNA cleavage reaction of DNA gyrase. Comparison of stable ternary complexes formed with this compound and CcdB protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alteration of bacterial DNA structure, gene expression, and plasmid encoded antibiotic resistance following exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of subunits of Escherichia coli DNA gyrase and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of subunits of Escherichia coli DNA gyrase and reconstitution of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoxacin as a Topoisomerase IV Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class.[1] Its bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and recombination.[2] This guide provides an in-depth examination of this compound's role as a topoisomerase IV inhibitor, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its evaluation. While this compound targets both enzymes, its preference can vary by bacterial species, with topoisomerase IV often being the primary target in Gram-positive bacteria.[3]

Mechanism of Action: Targeting Topoisomerase IV

Bacterial topoisomerase IV is a heterotetrameric enzyme (composed of two ParC and two ParE subunits) that plays a crucial role in the segregation of newly replicated daughter chromosomes.[2] During DNA replication, the circular chromosomes become topologically interlinked, or catenated. Topoisomerase IV resolves these links by creating a transient double-strand break in one DNA segment, passing the other segment through the break, and then resealing it.[2] This decatenation process is vital for proper chromosome segregation and cell division.[4]

This compound exerts its bactericidal effect by interrupting this cycle. It does not inhibit the enzyme's catalytic activity directly but rather acts as a "topoisomerase poison."[5] The mechanism proceeds as follows:

-

Binding and Complex Formation: this compound binds to the transient complex formed between topoisomerase IV and the bacterial DNA.[2]

-

Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA at the breakage site and stabilizes the "cleavage complex," where the ParC subunits are covalently attached to the 5' ends of the broken DNA.[2]

-

Inhibition of Re-ligation: By stabilizing this intermediate, this compound prevents the re-ligation of the double-strand break.[5]

-

Accumulation of Double-Strand Breaks: The persistence of these stabilized cleavage complexes leads to the accumulation of lethal double-strand DNA breaks, which stalls the DNA replication fork.[6][7]

-

Cell Death: The accumulation of DNA damage triggers the SOS response and ultimately results in bacterial cell death.[5]

This process effectively converts an essential enzyme into a toxic cellular adduct that fragments the chromosome.[5]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound can be quantified by its 50% inhibitory concentration (IC50) against the purified enzyme and its Minimum Inhibitory Concentration (MIC) against whole bacterial cells.

Table 1: In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the topoisomerase IV enzymatic activity. Studies often compare the activity against Topoisomerase IV with that against DNA Gyrase. In Staphylococcus aureus, this compound is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase.[3]

| Target Enzyme | Bacterial Species | IC50 (µg/mL) | Reference |

| Topoisomerase IV | Staphylococcus aureus | 1.62 - 31.6 (Range for Type I Quinolones) | [3] |

| DNA Gyrase | Staphylococcus aureus | 0.915 - 126 (Range for Type I Quinolones) | [3] |

Note: Specific IC50 values for this compound against purified topoisomerase IV are often grouped with other Type I quinolones like norfloxacin and ciprofloxacin. The provided ranges are for this class of drugs.

Table 2: Antibacterial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain Type | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 | [8] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 (MIC/MBC) | [9] |

| Escherichia coli | Multiply Resistant | ≤ 2.0 | [10] |

| Pseudomonas aeruginosa | Multiply Resistant | ≤ 2.0 | [10] |

MIC90: The concentration at which 90% of isolates are inhibited.

Experimental Protocols

The following protocols are foundational for assessing the activity of this compound and other quinolones against bacterial topoisomerase IV.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles, and the inhibition of this process by a compound.[11][12]

Objective: To determine the IC50 of this compound against topoisomerase IV.

Materials:

-

Purified E. coli Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP)[11][12]

-

Enzyme Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)[11]

-

This compound stock solution (in DMSO or water)

-

Stop Solution/Loading Dye (e.g., 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue, with 1% SDS)[11]

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Enzyme Titration: First, determine the minimal amount of enzyme (1 Unit) required to fully decatenate the kDNA substrate in a 30-minute incubation at 37°C. This is done by serially diluting the enzyme.

-

Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL:

-

6 µL of 5X Assay Buffer

-

2 µL of kDNA (e.g., 100 ng/µL)

-

Variable volume of sterile water

-

1 µL of this compound at various concentrations (or DMSO for control)

-

-

Enzyme Addition: Add 1 Unit of pre-diluted Topoisomerase IV to each reaction tube. For the negative control (DNA only), add dilution buffer instead of enzyme.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

-

Gel Electrophoresis: Load 20 µL of each reaction into the wells of a 1% agarose gel. Run the gel at ~85V for 2 hours.[11]

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[11]

-

Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the intensity of the minicircle band. The IC50 is the this compound concentration that reduces the decatenation (minicircle band intensity) by 50% compared to the no-drug control.[13]

DNA Cleavage Assay

This assay detects the formation of the stabilized ternary (enzyme-DNA-drug) complex, which results in linearized plasmid DNA upon denaturation with SDS.[14][15]

Objective: To determine if this compound stabilizes the topoisomerase IV cleavage complex.

Materials:

-

Purified Topoisomerase IV enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Assay Buffer (similar to decatenation buffer but typically lacks ATP, as it's not required for quinolone-mediated cleavage)[14][16]

-

This compound stock solution

-

SDS (e.g., 10-20% stock)

-

Proteinase K (e.g., 10-20 mg/mL stock)

-

Stop Solution (e.g., Chloroform/isoamyl alcohol (24:1))[14]

-

1% Agarose gel containing ethidium bromide

Procedure:

-

Reaction Setup: On ice, assemble reactions in a final volume of 30 µL:

-

6 µL of 5X Cleavage Assay Buffer

-

0.5 µL of supercoiled pBR322 (e.g., 1 µg/µL)

-

Variable volume of sterile water

-

1 µL of this compound at various concentrations

-

-

Enzyme Addition: Add a higher amount of Topoisomerase IV than used in decatenation assays (cleavage assays are less sensitive).[14]

-

Incubation: Incubate at 37°C for 30 minutes.

-

Denaturation: Add SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.1-0.2 mg/mL.[14][17]

-

Second Incubation: Incubate again at 37°C for 30 minutes to digest the protein.[14]

-

Extraction: Stop the reaction and extract proteins by adding 30 µL of chloroform/isoamyl alcohol. Vortex and centrifuge briefly.[14]

-

Gel Electrophoresis: Load ~20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Visualization: Run the gel and visualize. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Mandatory Visualizations

References

- 1. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase IV tracks behind the replication fork and the SeqA complex during DNA replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, this compound, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound compared with vancomycin for the treatment of experimental methicillin-resistant Staphylococcus aureus endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activities of this compound and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inspiralis.com [inspiralis.com]

- 14. inspiralis.com [inspiralis.com]

- 15. DNA cleavage assay kit [profoldin.com]

- 16. inspiralis.com [inspiralis.com]

- 17. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Enoxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3] Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathway interactions. All quantitative data are summarized for clarity and comparative analysis.

Core Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | [2] |

| CAS Number | 74011-58-8 | [2] |

| Chemical Formula | C₁₅H₁₇FN₄O₃ (Anhydrous) C₁₅H₁₇FN₄O₃ · 1.5H₂O (Sesquihydrate) | [1] |

| Molecular Weight | 320.32 g/mol (Anhydrous) 329.33 g/mol (Sesquihydrate) | [1][3] |

| Appearance | White to light yellow powder/crystals | [1] |

Table 2: Physicochemical Data

| Property | Value | Method/Note | Reference |

| Melting Point | 220–224 °C | [2] | |

| Boiling Point | 569.9 ± 50.0 °C | Predicted | |

| Water Solubility | Insoluble | ||

| 3.43 g/L | |||

| ~10 mg/mL | In PBS (pH 7.2) | ||

| 50 mg/mL | In 1 M NaOH | ||

| Partition Coefficient (logP) | -0.2 | Ion-corrected | |

| -0.97 | ALOGPS (Predicted) | ||

| Dissociation Constant (pKa) | 5.31 | Strongest Acidic (Predicted) | |

| 8.68 | Strongest Basic (Predicted) |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard methodologies for key experimental procedures.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical analysis of a compound like this compound.

Caption: Workflow for Physicochemical Analysis.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[5]

-

Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a heating medium (oil bath or metal block).[5][7]

-

Procedure:

-

A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][8]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]

-

The assembly is placed in the heating bath of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]

-

Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[11]

-

Procedure:

-

An excess amount of this compound is added to a series of vials containing the aqueous buffer of interest.[10]

-

The vials are sealed and placed in a shaker bath, typically agitated at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[11][12]

-

After equilibration, the samples are allowed to stand to permit the settling of excess solid.

-

An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 µm filter) or centrifuged at high speed to remove any undissolved particles.[11]

-

The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[11][12]

-

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[13][14][15]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[13][15]

-

Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer, a constant temperature bath, and titration vessels.[13]

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13]

-

The solution is made acidic (e.g., to pH 2) with a standard solution of HCl.[13]

-

The solution is then titrated with standardized NaOH solution, added in small, precise increments.[13]

-

After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

-

The titration continues until the pH reaches a basic value (e.g., pH 12).[13]

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

-

Partition Coefficient (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation.[16][17]

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the capacity factor (log k') of a series of standard compounds and their known logP values. The logP of the test compound is then interpolated from this calibration curve using its measured retention time.[16]

-

Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g., C18), a UV detector, and a data acquisition system.[18]

-

Procedure:

-

A set of reference compounds with known logP values spanning a relevant range is selected.

-

Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]

-

The retention time (t_R) for each reference compound and the test compound (this compound) is measured. The column dead time (t_0) is determined using a non-retained compound.[18]

-

The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0.[17]

-

A calibration curve is constructed by plotting the log k' of the reference compounds against their known logP values.

-

The logP of this compound is calculated by substituting its log k' value into the regression equation derived from the calibration curve.[16]

-

Signaling Pathway Involvement

This compound's biological activity extends beyond simple antibacterial action, involving complex interactions with both bacterial and eukaryotic cellular machinery.

Mechanism of Antibacterial Action

The primary mechanism of action for this compound, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][20][21] These enzymes are critical for DNA replication, transcription, and repair.[2] By trapping the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, leading to a rapid bactericidal effect.[21][22]

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Modulation of Host Cell Signaling

Recent studies have revealed that this compound can also interact with eukaryotic cell pathways, contributing to its potential anti-inflammatory and anti-cancer effects.

-

Inhibition of JNK Signaling Pathway: this compound has been shown to suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition reduces the activity of downstream transcription factors essential for osteoclast differentiation.[23]

Caption: this compound suppresses the JNK signaling pathway.

-

Enhancement of microRNA Processing: this compound can bind to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation.[25][26] By binding to TRBP, this compound enhances its affinity for precursor-miRNAs (pre-miRNAs), thereby promoting their processing into mature miRNAs.[27][28] This global enhancement of miRNA biogenesis can restore the expression of tumor-suppressor miRNAs, contributing to this compound's observed anti-cancer effects.[25]

Caption: this compound enhances TRBP-mediated microRNA maturation.

References

- 1. toku-e.com [toku-e.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bisphosphonate‐this compound inhibit osteoclast formation and function by abrogating RANKL‐induced JNK signalling pathways during osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Small molecule this compound is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Modulating microRNA Processing: this compound, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

Enoxacin's Role in microRNA Biogenesis and Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxacin, a fluoroquinolone antibiotic, has been identified as a potent modulator of microRNA (miRNA) biogenesis, exhibiting cancer-specific growth-inhibitory effects. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on miRNA processing, and the experimental methodologies used to characterize its effects. This compound acts as a small-molecule enhancer of miRNA (SMER) by directly binding to the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex. This interaction allosterically enhances the processing of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs. The subsequent upregulation of numerous tumor-suppressor miRNAs leads to reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells, highlighting a promising avenue for therapeutic development.

Core Mechanism of Action: Enhancing the Dicer-TRBP Complex

The biogenesis of miRNAs is a tightly regulated, multi-step process. In the cytoplasm, the RNase III enzyme Dicer, in complex with its protein partner TRBP, cleaves pre-miRNAs into mature miRNA duplexes. One strand of this duplex is then loaded into the RNA-induced silencing complex (RISC) to guide post-transcriptional gene silencing.[1][2]

This compound's primary mechanism involves the direct modulation of this cytoplasmic processing step. It physically interacts with TRBP, a key protein that stabilizes Dicer and facilitates the recruitment of pre-miRNA substrates.[2][3][4] This binding event increases the affinity of TRBP for pre-miRNAs, thereby enhancing the efficiency of the Dicer-TRBP complex and accelerating the maturation of a specific subset of miRNAs.[3][5] In vitro experiments have demonstrated that this compound's enhancing effect on pre-miRNA processing by Dicer is dependent on the presence of TRBP.[1] Furthermore, cancer cell lines with mutations in TRBP are resistant to this compound's growth-inhibitory and miRNA-processing effects, confirming TRBP as the critical molecular target.[2]

Figure 1. this compound enhances miRNA processing by binding to TRBP in the cytoplasm.

Quantitative Data Presentation

The effects of this compound have been quantified across various studies, demonstrating its potency and specificity. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT-116 | Colorectal Cancer | EC₅₀ | 124 µM (40 µg/mL) | [1][6] |

| LNCaP | Prostate Cancer | EC₅₀ | 105 µM | [6] |

| DU145 | Prostate Cancer | EC₅₀ | 141 µM | [6] |

| PC-3 | Prostate Cancer | IC₅₀ | 21.3 µM | [7] |

| HEK293 (Reporter) | Embryonic Kidney | EC₅₀ (RNAi enhancement) | ~30 µM | [3] |

Table 2: this compound's Effect on TRBP Binding and miRNA Expression

| Experiment | System | Parameter | Change with this compound | Reference |

| Binding Assay | Recombinant TRBP & pre-let-7 | Kd | 221 nM → 94 nM | [3][5] |

| miRNA Profiling | HCT-116 & RKO Cells | Upregulated Mature miRNAs | 24 miRNAs increased | [2] |

| miRNA Profiling | RKO Cells | Differentially Expressed miRNAs | 100 of 122 upregulated | [6] |

| miRNA Profiling | LNCaP Cells | Differentially Expressed miRNAs | 65 of 122 upregulated | [6][8] |

| miRNA Profiling | DU145 Cells | Differentially Expressed miRNAs | 88 of 147 upregulated | [6] |

| Specific miRNA | Rat Frontal Cortex (10 mg/kg) | let-7a, miR-124, miR-125a-5p, miR-132 | 3- to 12-fold increase | [9] |

| Specific miRNA | Rat Frontal Cortex (25 mg/kg) | let-7a, miR-124, miR-125a-5p, miR-132 | 4- to 22-fold increase | [9] |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the biological activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding : Plate cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired this compound concentration (e.g., 0-200 µM). Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for the desired treatment period (e.g., 72-120 hours).[2][10]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value using non-linear regression analysis.

miRNA Expression Analysis (TaqMan qRT-PCR)

This method provides sensitive and specific quantification of mature miRNA levels.

-

Cell Treatment & RNA Extraction : Culture and treat cells with this compound as described above. Harvest cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., mirVana miRNA Isolation Kit or TRIzol).[12][13]

-

RNA Quantification : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (RT) : For each sample, perform a specific RT reaction for each miRNA of interest using a TaqMan MicroRNA Reverse Transcription Kit and a specific stem-loop RT primer for the target mature miRNA. This step converts the mature miRNA into a specific cDNA.[14][15]

-

Quantitative PCR (qPCR) : Prepare the qPCR reaction mix containing the cDNA template, TaqMan Universal Master Mix, and the specific TaqMan MicroRNA Assay (which includes the forward primer, reverse primer, and TaqMan probe).[5]

-

Thermocycling : Run the reaction on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

-

Analysis : Determine the threshold cycle (Ct) for each sample. Normalize the Ct value of the target miRNA to that of an endogenous control small RNA (e.g., RNU6B). Calculate the relative expression (fold change) using the 2-ΔΔCt method.[13]

In Vitro Dicer Processing Assay

This assay directly assesses this compound's effect on pre-miRNA cleavage.

-

Substrate Preparation : Synthesize a pre-miRNA of interest (e.g., pre-let-7) via in vitro transcription. Radioactively label the pre-miRNA at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase for visualization.[16][17]

-

Protein Purification : Purify recombinant human Dicer and TRBP proteins.[18]

-

Reaction Setup : Set up reaction tubes on ice. Include reactions with Dicer alone, and Dicer pre-incubated with TRBP. For test conditions, add this compound (e.g., 30-50 µM) or a vehicle control to the appropriate tubes.

-

Initiate Reaction : Add the radiolabeled pre-miRNA substrate to each tube to start the reaction. Incubate at 37°C.

-

Time Course : At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of 2X formamide loading buffer.

-

Gel Electrophoresis : Resolve the reaction products on a 15% denaturing polyacrylamide gel (containing urea).

-

Visualization & Analysis : Expose the gel to a phosphor screen and visualize using a phosphorimager. Quantify the band intensities corresponding to the uncleaved pre-miRNA and the mature miRNA product to determine the percentage of cleavage over time.[16]

Mandatory Visualizations

Figure 2. Experimental workflow for evaluating this compound's effects on cancer cells.

Figure 3. Logical diagram showing the TRBP-dependence of this compound's activity.

Conclusion and Future Directions

This compound represents a first-in-class small molecule that enhances miRNA biogenesis through a well-defined interaction with TRBP.[1][12] Its ability to restore the expression of tumor-suppressor miRNAs provides a powerful, cancer-specific anti-proliferative effect.[2][8] The data and protocols summarized in this guide offer a robust framework for researchers and drug developers to investigate this compound and its analogs further. Future research should focus on identifying the precise structural determinants on both this compound and TRBP that govern their interaction, which could lead to the design of more potent and selective SMER compounds. Additionally, exploring the full spectrum of miRNAs affected by this compound in different cancer contexts will be crucial for optimizing its therapeutic application and identifying patient populations most likely to respond to this innovative therapeutic strategy.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 5. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]

- 6. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRBP ensures efficient Dicer processing of precursor microRNA in RNA-crowded environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. miR extraction and quantitative real-time PCR (qRT-PCR) [bio-protocol.org]

- 13. RNA extraction and quantitative real-time PCR (qRT-PCR) [bio-protocol.org]

- 14. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genome.med.harvard.edu [genome.med.harvard.edu]

- 16. TRBP alters human precursor microRNA processing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Structure of the Human Dicer-TRBP Complex by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Enoxacin: A Second-Generation Fluoroquinolone - A Technical Guide on its Discovery and History

Abstract

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent belonging to the second generation of this class of antibiotics.[1][2] Discovered in 1980, this compound emerged from the efforts to improve upon the first-generation quinolones, such as nalidixic acid, by enhancing their spectrum of activity and pharmacokinetic properties.[3] Structurally, it is a 1,8-naphthyridine derivative characterized by a fluorine atom at the 6-position and a piperazine ring at the 7-position, which contribute to its potent antibacterial effects.[4] this compound exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] This dual-target mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[5] This whitepaper provides an in-depth technical overview of the discovery, history, mechanism of action, antibacterial spectrum, pharmacokinetics, and key experimental methodologies related to this compound.

The Genesis of Fluoroquinolones and the Discovery of this compound

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis.[6] While effective against Gram-negative bacteria causing urinary tract infections, nalidixic acid had a limited spectrum and modest pharmacokinetic properties.[7][8] This spurred further research leading to the development of fluoroquinolones, which incorporated a fluorine atom into the quinolone structure, significantly enhancing their antibacterial potency and spectrum.[7][9] Norfloxacin, developed in 1978, was a key breakthrough in this regard.[10]

This compound was discovered in 1980, representing a significant advancement in the development of 1,8-naphthyridine derivatives of nalidixic acid.[3] It was one of the early second-generation fluoroquinolones to be launched, particularly in Japan, following the introduction of norfloxacin.[11] The development and marketing of this compound were primarily associated with Parke-Davis, which was a division of Warner-Lambert.[11][12][13] The introduction of this compound and other second-generation fluoroquinolones in the mid-1980s marked a paradigm shift in the treatment of serious Gram-negative infections, allowing for effective oral therapy for conditions that previously required parenteral treatment.[14]

Physicochemical Properties and Synthesis

This compound is chemically named 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[5] It is a white to light yellow crystalline powder.[15] The presence of both a carboxylic acid group and a piperazine moiety gives it zwitterionic properties.[15]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process, a general outline of which is provided below, based on established methods for quinolone synthesis.

Materials:

-

2,6-dichloro-3-aminopyridine

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

-

Potassium carbonate

-

Ethyl iodide

-

Ethanol

-

Hydrochloric acid

-

Piperazine

-

Pyridine

Methodology:

-

Step 1: Gould-Jacobs Reaction: 2,6-dichloro-3-aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This mixture is heated to facilitate the initial condensation reaction, followed by thermal cyclization at a higher temperature, typically in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxy-7,8-dichloro-1,8-naphthyridine-3-carboxylate ring system.

-

Step 2: N-Alkylation: The nitrogen at the 1-position of the naphthyridine ring is alkylated with ethyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This step introduces the characteristic ethyl group of this compound.

-

Step 3: Nucleophilic Substitution: The chlorine atom at the 7-position is replaced by a piperazine moiety. This is achieved by reacting the N-alkylated intermediate with an excess of piperazine in a solvent like pyridine at an elevated temperature.

-

Step 4: Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For instance, the compound can be refluxed with hydrochloric acid or an aqueous solution of sodium hydroxide, followed by neutralization to precipitate the final product, this compound.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent to yield a crystalline powder.

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.[6]

-

DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of DNA replication.[8]

-

Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for separating the interlinked daughter DNA molecules following replication.[8]

This compound binds to the complex of these enzymes with DNA, stabilizing it and preventing the re-ligation of the DNA strands.[16] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[17]

Diagram: Mechanism of Action of this compound

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of activity against a variety of bacterial pathogens. It is particularly effective against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, and also shows activity against Gram-positive bacteria like Staphylococcus aureus.[18][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton agar or broth

-

This compound powder of known potency

-

Standardized bacterial inocula (e.g., 0.5 McFarland standard)

-

Sterile microtiter plates or petri dishes

-

Incubator

Methodology (Agar Dilution):

-

Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of a stock solution of this compound to molten Mueller-Hinton agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates and the control plate using a multipoint inoculator.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Table: In Vitro Activity of this compound Against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | >4000 | ≤0.25 | 0.5 |

| Klebsiella pneumoniae | >500 | ≤0.25 | 1.0 |

| Enterobacter cloacae | >300 | 0.5 | 2.0 |

| Serratia marcescens | >150 | 1.0 | 4.0 |

| Proteus mirabilis | >300 | ≤0.25 | 0.5 |

| Pseudomonas aeruginosa | >600 | 1.0 | 4.0 |

| Haemophilus influenzae | >100 | ≤0.12 | ≤0.12 |

| Staphylococcus aureus (MSSA) | >800 | 0.5 | 1.0 |

| Streptococcus pneumoniae | >100 | 8.0 | 16.0 |

Data compiled from multiple sources.[19][20][21] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy in Animal Models

The efficacy of this compound has been evaluated in various animal models of infection, which are crucial for predicting its clinical utility.

Experimental Protocol: Mouse Sepsis Model

This model is used to assess the efficacy of an antibiotic in treating a systemic bacterial infection.

Materials:

-

Laboratory mice (e.g., CF-1 or CD1 strain)

-

Pathogenic bacterial strain (e.g., E. coli, P. aeruginosa)

-

This compound for oral or parenteral administration

-

Mucin (to enhance bacterial virulence)

-

Sterile saline

Methodology:

-

Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen, often suspended in mucin to enhance infectivity.

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with different doses of this compound, typically administered orally via gavage or subcutaneously. A control group receives a placebo (e.g., sterile saline).

-

Observation: The mice are observed for a set period (e.g., 7 days), and mortality rates are recorded.

-

Efficacy Determination: The efficacy of this compound is determined by its ability to protect the mice from death compared to the control group. The dose that protects 50% of the animals (the protective dose, PD50) can be calculated. In some studies, bacterial loads in blood or organs are also quantified at different time points.[17][22]

This compound has demonstrated efficacy in animal models of endocarditis, osteomyelitis, pneumonia, and sepsis caused by susceptible organisms like S. aureus and P. aeruginosa.[18][23]

Pharmacokinetics in Humans

This compound exhibits favorable pharmacokinetic properties that allow for effective oral administration.

Experimental Protocol: Human Pharmacokinetic Study

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in humans.

Materials and Procedures:

-

Healthy human volunteers

-

This compound formulation (oral tablets or intravenous solution)

-

Standardized meals (if investigating food effects)

-

Equipment for blood and urine collection

-

High-performance liquid chromatography (HPLC) system for drug concentration analysis

Methodology:

-

Study Design: A common design is a crossover study where each volunteer receives both an oral and an intravenous dose of this compound on separate occasions, with a washout period in between.[24]

-

Dosing: Volunteers are administered a single dose of this compound after an overnight fast.

-

Sample Collection: Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Urine is typically collected over 24 or 48 hours.

-

Sample Analysis: The concentration of this compound (and any major metabolites) in plasma and urine is quantified using a validated HPLC method.

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), elimination half-life (t1/2), and bioavailability (for oral doses).[25]

Table: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value (following a 600 mg oral dose) |

| Cmax (Maximum Plasma Concentration) | 3.7 µg/mL |

| Tmax (Time to Cmax) | 1.9 hours |

| Elimination Half-life (t1/2) | 3-6 hours |

| Oral Bioavailability | ~90% |

| Plasma Protein Binding | 35-40% |

| Urinary Excretion (unchanged drug) | >40% within 48 hours |

| Volume of Distribution (Vd) | ~2.8 L/kg |

Data compiled from multiple sources.[24][25][26][27]

Drug Development Workflow

The discovery and development of this compound followed a logical progression from initial synthesis to clinical use.

Diagram: this compound Drug Development Workflow

Caption: Key stages in the discovery and development of this compound.

Conclusion

This compound holds a significant place in the history of antimicrobial chemotherapy as an early and effective second-generation fluoroquinolone. Its development from the initial quinolone scaffolds demonstrated the power of targeted chemical modification to enhance antibacterial spectrum and pharmacokinetic properties. The dual-targeting mechanism of action against DNA gyrase and topoisomerase IV provided a potent means of combating a wide range of bacterial pathogens. While newer generation fluoroquinolones with broader activity against Gram-positive and atypical pathogens have since been developed, the study of this compound's discovery, mechanism, and development provides a valuable framework for understanding the evolution of this important class of antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the Synthesis and Biological Applications of this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 7. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 8. researchgate.net [researchgate.net]

- 9. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound absorption and elimination characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pfizer.com [pfizer.com]

- 13. cdn6.f-cdn.com [cdn6.f-cdn.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsonline.com [ijpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: in-vitro and animal evaluation as a parenteral and oral agent against hospital bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The activity of this compound against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro activities of this compound and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of in vitro antibacterial activity of this compound: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound pharmacokinetics and efficacy in CF-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. The clinical pharmacokinetics and tolerance of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [this compound--comparative pharmacokinetics and tissue penetration] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoxacin's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Belonging to the second generation of quinolones, it exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] This technical guide provides an in-depth overview of this compound's antibacterial spectrum of activity, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of Activity

This compound demonstrates a wide range of activity against many Gram-positive and Gram-negative bacteria.[2] It is particularly potent against Gram-negative organisms, including the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][4] Its activity against Gram-positive cocci, such as staphylococci, is considered moderate.[4][5]

Gram-Negative Activity

This compound is highly active against the majority of Enterobacteriaceae. A large multicenter study reported that the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter spp. is generally low. Specifically, 97% of Enterobacteriaceae isolates have been shown to have MICs of ≤ 1 mg/L.[6] this compound is also effective against Pseudomonas aeruginosa, with a reported MIC90 of 2 mg/L.[7] Its activity extends to other fastidious Gram-negative aerobes as well.[8]

Gram-Positive Activity

Against Gram-positive bacteria, this compound shows moderate activity. For Staphylococcus aureus and Staphylococcus epidermidis, the MIC90 is reported to be 2 mg/L.[7] However, it is less active against streptococcal species, with MIC90 values ranging from 8 to 32 mg/L.[7][8] this compound has limited to no useful activity against anaerobic bacteria such as Bacteroides fragilis and Clostridium perfringens.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial isolates. Data is presented as MIC50 (inhibiting 50% of isolates) and MIC90 values, compiled from various studies.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Enterobacteriaceae (overall) | >4000 | - | ≤2 | [7][9] |

| Escherichia coli | - | - | ≤0.25 | [7] |

| Klebsiella pneumoniae | - | - | ≤0.5 | [7] |

| Enterobacter spp. | - | - | 1.0 | [8] |

| Serratia spp. | - | - | 1.0 | [8] |

| Citrobacter freundii | - | - | 2.0 | [7] |

| Pseudomonas aeruginosa | 3540 | - | 2.0 | [7] |

| Haemophilus influenzae | - | - | ≤0.25 | [7] |

| Neisseria gonorrhoeae | - | - | ≤0.25 | [7] |

| Acinetobacter calcoaceticus | 260 | - | 4.0 | [7] |

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus | 2635 | - | 2.0 | [8] |

| Staphylococcus epidermidis | 837 | - | 2.0 | [7] |

| Streptococcus spp. (overall) | - | - | 8-32 | [7][9] |

| Enterococcus faecalis | - | - | 8.0 |

Mechanism of Action

This compound's bactericidal action stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][8][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication.[1] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[1][8]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is vital for the separation of interlinked daughter DNA molecules following replication.[1] By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated chromosomes into daughter cells, leading to cell death.[1][8]

Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

1. Preparation of this compound Stock Solution:

-

Weigh a precise amount of this compound analytical powder.

-

Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to a known concentration (e.g., 1280 mg/L).

2. Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

-

Create serial twofold dilutions of the this compound stock solution across the wells, typically ranging from 64 mg/L to 0.06 mg/L. This can be done by transferring 50 µL from one well to the next.

-

The final volume in each well before inoculation is 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. The final this compound concentrations will now be half of the initial dilutions.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium upon which a standardized bacterial inoculum is spotted.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare molten and cooled (45-50°C) Mueller-Hinton Agar.

-